2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes This compound is characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, chlorine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 4-bromo-5-chloro-2-methylphenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a strong acid such as sulfuric acid or p-toluenesulfonic acid as the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products or the reduction of the dioxolane ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce quinones or other oxidized compounds.
Scientific Research Applications
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The molecular targets and pathways involved can vary, but typically involve interactions with proteins or other biomolecules that are critical to the biological process being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloro-2-methylphenol: A precursor in the synthesis of the dioxolane compound.
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxane: A structurally similar compound with a dioxane ring instead of a dioxolane ring.
4-Bromo-5-chloro-2-methylbenzoic acid: Another related compound with different functional groups.
Uniqueness
2-(4-Bromo-5-chloro-2-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H10BrClO2 |
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Molecular Weight |
277.54 g/mol |
IUPAC Name |
2-(4-bromo-5-chloro-2-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrClO2/c1-6-4-8(11)9(12)5-7(6)10-13-2-3-14-10/h4-5,10H,2-3H2,1H3 |
InChI Key |
PUQODHQOHJRWKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C2OCCO2)Cl)Br |
Origin of Product |
United States |
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